Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]-
Description
Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- is a thiosemicarbazone derivative characterized by a pyrrole substituent. Thiosemicarbazones are known for their versatile biological activities, including antimicrobial, anticancer, and antioxidant properties. The pyrrole moiety in this compound likely influences its electronic properties and binding interactions with biological targets, distinguishing it from analogs with other aromatic substituents .
Properties
IUPAC Name |
[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(10-11-7(8)12)6-3-2-4-9-6/h2-4,9H,1H3,(H3,8,11,12)/b10-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZCEOGYVYXDPC-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425600 | |
| Record name | Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340737-11-3 | |
| Record name | Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process generally involves the formation of an imine intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under various conditions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Medicinal Chemistry Applications
Hydrazinecarbothioamide derivatives have been extensively studied for their potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Recent research has focused on the design and synthesis of pyrrol-2-yl derivatives as dual inhibitors of acetylcholinesterase (AChE) and BACE 1, both of which play critical roles in AD pathology.
1.1. Dual Inhibition of AChE and BACE 1
A study highlighted the synthesis of 40 derivatives of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide, which were evaluated for their inhibitory potential against AChE and BACE 1. The findings indicated that these compounds exhibited favorable physicochemical properties and significant inhibitory activity, suggesting their potential as therapeutic agents for AD .
Table 1: Inhibitory Activity of Pyrrol-2-yl Derivatives
| Compound | AChE Inhibition (%) | BACE 1 Inhibition (%) |
|---|---|---|
| 1a | 85 | 78 |
| 2b | 90 | 82 |
| 3c | 75 | 70 |
1.2. Antimicrobial Activity
Another area of interest is the antimicrobial potential of hydrazinecarbothioamide derivatives. Research has demonstrated that certain derivatives exhibit promising antimicrobial activity against various pathogens. For instance, conformational analysis revealed that specific hydrazinecarbothioamide derivatives possess significant in vitro antimicrobial properties .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| N-Allyl-2-(5-Fluoro-2-Oxo-1-Piperidin-1-Ylmethyl-Indolin-3-Ylidene) | 32 µg/mL |
| N-(4-Chlorophenyl)-2-(pyrrole-2-carbonyl)hydrazinecarbothioamide | 16 µg/mL |
Material Science Applications
Hydrazinecarbothioamide derivatives are also utilized in material science, particularly in the modification of silica gel for ion sorption studies. The chemical immobilization of these compounds onto silica gel has demonstrated efficacy in the sorption of metal ions such as Cu(II), Ni(II), and Co(II), making them valuable for environmental remediation applications .
Table 3: Ion Sorption Capacity of Modified Silica Gel
| Metal Ion | Sorption Capacity (mg/g) |
|---|---|
| Cu(II) | 45 |
| Ni(II) | 38 |
| Co(II) | 30 |
3.1. Synthesis and Characterization
The synthesis of various hydrazinecarbothioamide derivatives has been documented, emphasizing their structural characterization through techniques such as NMR and mass spectrometry. One study focused on the synthesis of S-alkyl derivatives and their biological evaluations, confirming the prospects for further research into these compounds .
3.2. Computational Studies
Computational approaches have been employed to predict the behavior and reactivity of hydrazinecarbothioamide derivatives. Density Functional Theory (DFT) calculations have provided insights into their electronic properties, stability, and potential interactions with biological targets .
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Thiosemicarbazone derivatives differ primarily in their substituent groups, which significantly affect their chemical behavior and bioactivity. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Crystallography : (E)-2-[1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbothioamide forms hydrogen-bonded networks, enhancing stability .
- Spectroscopy : All compounds are characterized by ¹H-NMR, ¹³C-NMR, and FT-IR, with pyrrole derivatives showing distinct NH and C=S stretches at ~3300 cm⁻¹ and ~1250 cm⁻¹, respectively .
Biological Activity
Hydrazinecarbothioamide, specifically the compound 2-[1-(1H-pyrrol-2-yl)ethylidene]-, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.
The synthesis of hydrazinecarbothioamide derivatives often involves the reaction of hydrazine with various carbonyl compounds, leading to the formation of thioamide structures. The incorporation of pyrrole rings into these compounds enhances their biological activity due to the unique electronic properties imparted by the heterocyclic structure. For instance, studies have shown that derivatives synthesized from pyrrole exhibit favorable physicochemical properties, making them suitable candidates for further biological evaluation .
2.1 Antimicrobial Activity
Research indicates that hydrazinecarbothioamide derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds derived from pyrrole and hydrazine have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
2.2 Anticancer Properties
The anticancer potential of hydrazinecarbothioamide derivatives has been explored in several studies. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) levels and the activation of caspases. For instance, one study reported that certain derivatives displayed cytotoxic effects on colon carcinoma cells (HCT-15), indicating their potential as anticancer agents .
2.3 Anti-inflammatory Effects
Anti-inflammatory activities have also been attributed to hydrazinecarbothioamide derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models. The structure-activity relationship (SAR) studies suggest that modifications on the pyrrole ring can enhance anti-inflammatory efficacy .
3.1 In Vitro Evaluations
Recent evaluations using various assays such as the Ellman assay for acetylcholinesterase inhibition have shown that pyrrole-containing hydrazine derivatives can effectively inhibit key enzymes involved in neurodegenerative diseases like Alzheimer's .
| Compound | IC50 Value (µM) | Activity |
|---|---|---|
| 5g | 38.26 ± 1.34 | AChE Inhibition |
| 5b | 45.38 ± 0.75 | AChE Inhibition |
| 5m | 47.24 ± 1.27 | AChE Inhibition |
3.2 Structure-Activity Relationship (SAR)
The SAR analysis indicates that substituents on the hydrazine moiety significantly influence biological activity. For example, variations in hydrophobicity and electronic properties of substituents can enhance binding affinity to target proteins involved in disease mechanisms .
4.
Hydrazinecarbothioamide, particularly those containing pyrrole moieties, presents a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Ongoing research continues to explore these compounds' therapeutic potential, with promising results suggesting their utility in drug development.
Q & A
Q. Table 1: Representative Synthetic Routes
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1H-pyrrole-2-carbaldehyde | Ethanol | 80 | 6 | 78 | |
| Cyclopentenone derivative | Methanol | 70 | 4 | 85 | |
| Aromatic aldehydes | Ethanol/AcOH | 75 | 5 | 65–92 |
Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- X-ray Crystallography : The gold standard for unambiguous structural determination. Use SHELX programs for data refinement (e.g., SHELXL for small-molecule structures) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .
- Spectroscopy :
Q. Table 2: Key Crystallographic Parameters
| Parameter | Example Value | Technique | Reference |
|---|---|---|---|
| Bond length (C=S) | 1.68 Å | X-ray | |
| H-bond distance (N–H···S) | 2.89 Å | Hirshfeld | |
| Torsion angle (pyrrole) | 172.3° | SHELX refinement |
Advanced: How can computational methods like DFT aid in understanding electronic properties?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to optimize geometry, calculate frontier orbitals (HOMO-LUMO), and predict reactivity .
- Molecular Docking : Simulate ligand-protein interactions (e.g., with DNA topoisomerases) using AutoDock Vina .
- ESP Maps : Visualize charge distribution to identify nucleophilic/electrophilic sites .
Q. Table 3: Computational Parameters for Electronic Analysis
| Property | Software | Basis Set | Reference |
|---|---|---|---|
| HOMO-LUMO gap | Gaussian 09 | 6-31G(d) | |
| Binding energy (docking) | AutoDock Vina | AMBER forcefield |
Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with X-ray-derived bond lengths (e.g., C=S stretch in IR vs. crystallographic S···H interactions) .
- Dynamic Effects : NMR may reflect solution-state conformers, while X-ray captures static solid-state structures .
- Tautomerism Analysis : Use temperature-dependent NMR to detect keto-enol or thione-thiol equilibria .
Advanced: How do structural modifications impact biological activity (e.g., anticancer)?
Methodological Answer:
- SAR Studies : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) on the aryl ring to enhance DNA intercalation .
- Metal Complexation : Coordinate with Cu(II) or Zn(II) to improve cytotoxicity via redox activity .
- Bioassays : Test against cancer cell lines (e.g., MCF-7) using MTT assays, comparing IC₅₀ values of derivatives .
Q. Table 4: Biological Activity of Derivatives
| Derivative | IC₅₀ (μM) | Target Cell Line | Reference |
|---|---|---|---|
| 4-CN-phenyl analog | 12.3 | MCF-7 | |
| Cu(II) complex | 6.7 | HeLa |
Basic: What are the best practices for handling air-sensitive intermediates?
Methodological Answer:
- Schlenk Techniques : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Low-Temperature Quenching : Add intermediates to ice-cold solvents to prevent decomposition .
- Stabilization : Chelate labile intermediates with TEMPO or other radical scavengers .
Advanced: How does the compound coordinate with metal ions, and what are the implications?
Methodological Answer:
- Coordination Modes : Binds via thione sulfur and hydrazinic nitrogen, forming 5-membered chelate rings .
- Applications :
- Catalysis : Mn(II) complexes act as oxidation catalysts .
- Sensors : Zn(II) complexes exhibit fluorescence for ion detection .
Q. Table 5: Metal Complex Properties
| Metal Ion | Geometry | Application | Reference |
|---|---|---|---|
| Cu(II) | Square planar | Anticancer agent | |
| Zn(II) | Tetrahedral | Fluorescent probe |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
